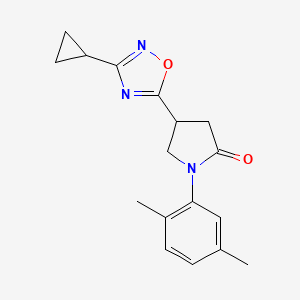
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a member of the oxadiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H15N3O2, and its structure includes a pyrrolidinone ring linked to a cyclopropyl-substituted oxadiazole moiety. The presence of the oxadiazole ring is crucial for its biological activity as it often enhances interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives, including those similar to our compound. The 1,2,4-oxadiazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies revealed that compounds with similar structures demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- A recent study indicated that derivatives with modifications at the oxadiazole position exhibited enhanced activity against cancer cells, suggesting that structural variations can significantly influence efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and cyclooxygenases (COX) . This inhibition can lead to altered gene expression profiles that promote apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at specific phases, thereby preventing tumor growth .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory properties based on the activity of related oxadiazole derivatives. In vivo studies have shown that certain oxadiazoles can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 . This suggests potential applications in treating inflammatory conditions.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity against MCF-7 and HeLa cell lines. The most active compounds showed IC50 values ranging from 0.65 µM to 2.41 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives revealed significant inhibition of COX enzymes. Compounds similar to our target showed IC50 values less than that of diclofenac, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound A | <0.5 |
| Diclofenac | 1.0 |
Propiedades
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-3-4-11(2)14(7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-5-6-12/h3-4,7,12-13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETOLEKBYMBTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














